molecular formula C17H13FN8O2S B11070420 5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)-1H-tetrazole

5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)-1H-tetrazole

Cat. No.: B11070420
M. Wt: 412.4 g/mol
InChI Key: CZCQJMPOKKYILI-UHFFFAOYSA-N
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Description

1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFIDE is a complex organic compound that features a combination of fluorobenzyl, nitrotriazolyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFIDE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a triazole derivative under basic conditions. The nitro group is introduced via nitration reactions, and the final sulfide linkage is formed through a thiolation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Key considerations include the availability of starting materials, reaction efficiency, and waste management .

Chemical Reactions Analysis

Types of Reactions

1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The triazole and tetrazole rings can bind to enzymes or receptors, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-FLUOROBENZYL)-3-NITRO-1H-1,2,4-TRIAZOL-5-YL [1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL] SULFIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both triazole and tetrazole rings, along with the nitro and fluorobenzyl groups, makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H13FN8O2S

Molecular Weight

412.4 g/mol

IUPAC Name

5-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)tetrazole

InChI

InChI=1S/C17H13FN8O2S/c1-11-6-8-13(9-7-11)25-17(20-22-23-25)29-16-19-15(26(27)28)21-24(16)10-12-4-2-3-5-14(12)18/h2-9H,10H2,1H3

InChI Key

CZCQJMPOKKYILI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)SC3=NC(=NN3CC4=CC=CC=C4F)[N+](=O)[O-]

Origin of Product

United States

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